![molecular formula C15H16N2O4 B4722726 methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4722726.png)
methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate
Overview
Description
Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Coupling Reaction: The isoxazole derivative is then coupled with methyl 2-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted isoxazole derivatives, substituted benzoates.
Scientific Research Applications
Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.
Pharmaceuticals: The compound is investigated for its potential as an active pharmaceutical ingredient (API) in various therapeutic areas.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3-methyl-4-isoxazolyl)carbonyl]amino}benzoate
- Methyl 2-{[(3-ethyl-4-isoxazolyl)carbonyl]amino}benzoate
- Methyl 2-{[(5-methyl-4-isoxazolyl)carbonyl]amino}benzoate
Uniqueness
Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}benzoate is unique due to the presence of both the 3-ethyl and 5-methyl substituents on the isoxazole ring. These substituents can influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 2-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-11-13(9(2)21-17-11)14(18)16-12-8-6-5-7-10(12)15(19)20-3/h5-8H,4H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUERPZLYZFLMHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC=C2C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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